(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one (2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 286936-08-1
VCID: VC20827131
InChI: InChI=1S/C12H20O6/c1-11(15-3)12(2,16-4)18-10-8(14)5-7(13)6-9(10)17-11/h8-10,14H,5-6H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1
SMILES: CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol

(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

CAS No.: 286936-08-1

Cat. No.: VC20827131

Molecular Formula: C12H20O6

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one - 286936-08-1

Specification

CAS No. 286936-08-1
Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
IUPAC Name (2S,3S,4aR,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one
Standard InChI InChI=1S/C12H20O6/c1-11(15-3)12(2,16-4)18-10-8(14)5-7(13)6-9(10)17-11/h8-10,14H,5-6H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1
Standard InChI Key ISJPDZACFJWBOR-JCIQBVFBSA-N
Isomeric SMILES C[C@]1([C@@](O[C@@H]2[C@@H](CC(=O)C[C@H]2O1)O)(C)OC)OC
SMILES CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC
Canonical SMILES CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator